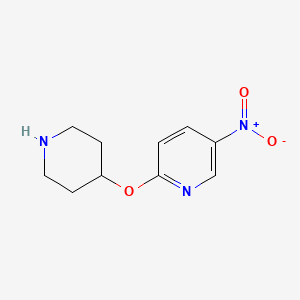
2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
Overview
Description
2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (DFMTP) is an organic compound that has been used in a variety of scientific applications. It is a highly versatile molecule that has been used in organic synthesis, as a catalyst, and as a substrate in a variety of biochemical and physiological studies.
Scientific Research Applications
2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a substrate in biochemical and physiological studies, and as a reagent in a variety of medicinal chemistry studies. It has also been used as an inhibitor of enzymes involved in the metabolism of drugs, and as a tool to study the structure-activity relationships of drugs.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It is also believed to act as a substrate in biochemical and physiological studies, and to act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of enzymes involved in the breakdown of carbohydrates, proteins, and lipids. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, and to act as an antioxidant.
Advantages and Limitations for Lab Experiments
2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. It is a highly versatile molecule that can be used in a variety of different applications. It is also relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in air. In addition, it can be toxic in high concentrations.
Future Directions
The potential future directions for 2-(Difluoromethoxy)-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine are numerous. It could be used in the development of new drugs, as a tool to study the structure-activity relationships of drugs, or as a substrate in biochemical and physiological studies. It could also be used as a catalyst in organic synthesis reactions, or as an inhibitor of enzymes involved in the metabolism of drugs. In addition, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
properties
IUPAC Name |
2-(difluoromethoxy)-3-pyridin-3-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O/c13-11(14)20-10-8(7-2-1-5-18-6-7)3-4-9(19-10)12(15,16)17/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTQDJTWXQUEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















